N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. The benzimidazole ring system is fused with a thiophene ring, making this compound a unique heterocyclic structure. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Preparation Methods
The synthesis of N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the condensation of 6-methyl-1H-benzimidazole with 4-bromobenzaldehyde, followed by a coupling reaction with thiophene-2-carboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Due to its pharmacological properties, it is studied for its potential use in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death. The thiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide can be compared with other benzimidazole derivatives such as:
Omeprazole: A proton pump inhibitor used to treat peptic ulcers.
Pimobendan: A drug used in the treatment of congestive heart failure.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
What sets this compound apart is its unique combination of the benzimidazole and thiophene rings, which may enhance its pharmacological properties and broaden its range of applications .
Properties
IUPAC Name |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-4-9-15-16(11-12)22-18(21-15)13-5-7-14(8-6-13)20-19(23)17-3-2-10-24-17/h2-11H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSBUISVQXIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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